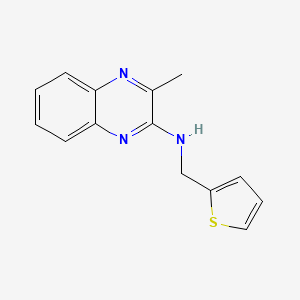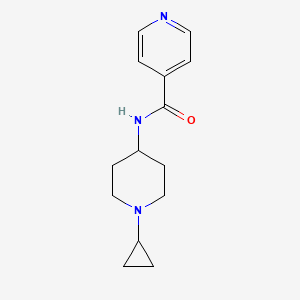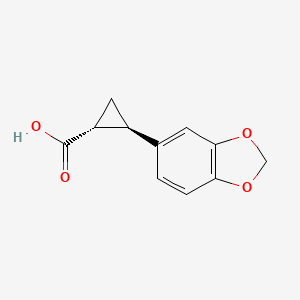![molecular formula C15H18N2O B7495871 N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which normally breaks down GABA into succinic semialdehyde (SSA). By blocking this enzyme, N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders. By increasing GABA levels, N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide may help restore normal neurotransmission and alleviate symptoms associated with these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. However, one limitation is that N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide may have off-target effects on other enzymes or receptors, which could affect its specificity and safety.
Orientations Futures
There are several potential future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective and potent inhibitors of GABA aminotransferase, which could enhance the therapeutic efficacy of this approach. Another area of interest is the investigation of the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide on brain function and behavior, as well as its potential for neuroprotection in various neurological disorders. Finally, the use of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide in combination with other drugs or therapies could also be explored as a potential strategy for enhancing therapeutic outcomes.
Méthodes De Synthèse
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-(2-cyanopropan-2-yl)phenyl magnesium bromide with cyclobutanecarboxylic acid chloride, followed by purification and crystallization. This method has been optimized to achieve high yields and purity of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide can increase GABA levels in the brain and improve cognitive function, anxiety, and depression-like behaviors in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide in patients with epilepsy, substance use disorders, and other conditions.
Propriétés
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,10-16)12-6-8-13(9-7-12)17-14(18)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCJIYINICTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)
![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)

![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B7495838.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)



